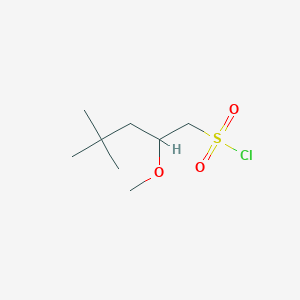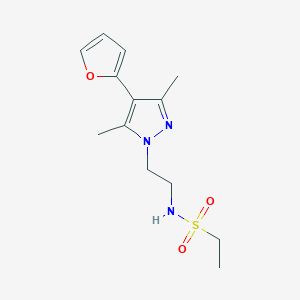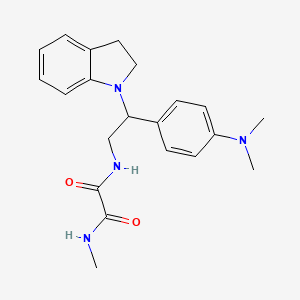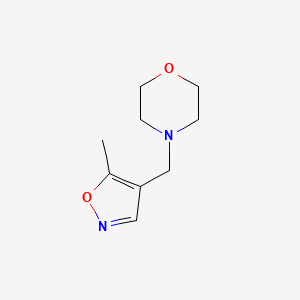
2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl chlorides involves reactions with alpha, beta-unsaturated and functionalized acid chlorides to afford a variety of products. For example, the uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides allows the direct synthesis of diketosulfones, demonstrating the versatility of related methods in generating functionalized compounds (Rahn, Dang, Spannenberg, Fischer, & Langer, 2008).
Molecular Structure Analysis
The structural analysis of sulfonyl chlorides and their derivatives is critical for understanding their chemical behavior and reactivity. Studies involving the synthesis of novel compounds incorporating the sulfonyl group highlight the importance of molecular structure in determining the properties and potential applications of these substances (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Chemical Reactions and Properties
Sulfonyl chlorides participate in a variety of chemical reactions, offering pathways to synthesize novel compounds. For instance, the preparation and reactions of 2-hydroxyethanesulfonyl chloride, as the first hydroxyalkanesulfonyl chloride, provide insight into the reactivity and potential applications of these compounds in synthetic chemistry (King & Hillhouse, 1983).
Physical Properties Analysis
The physical properties of sulfonyl chloride derivatives are essential for their handling and use in chemical syntheses. For example, the development of a sensitive fluorescent labeling reagent based on sulfonyl chloride demonstrates the practical applications of these compounds in biochemistry and analytical chemistry (Tsuruta & Inoue, 1998).
Scientific Research Applications
Synthesis of Ureido-Benzenesulfonyl Chlorides
- Application : Research has shown the synthesis of various ureido-benzenesulfonyl chlorides using different urea compounds with chlorosulfonic acid, which includes derivatives related to 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride.
- Source : (Akhtar et al., 1977).
Synthesis of Novel 2-Pyridones
- Application : The compound was used as a starting material for synthesizing novel 2-pyridones with expected bactericidal and fungicidal activities.
- Source : (El-Mariah & Nassar, 2008).
Creation of Benzothiazepines
- Application : This compound was involved in synthesizing 1,5-benzothiazepines incorporating a sulfonyl group, indicating its utility in complex organic syntheses.
- Source : (Chhakra et al., 2019).
Direct Synthesis of Diketosulfones
- Application : The compound played a role in the direct synthesis of 2,4-diketosulfones, demonstrating its utility in organic chemistry research.
- Source : (Rahn et al., 2008).
Development of Fluorescent Sensors
- Application : It has been used in the synthesis of fluorescent sensors for the detection of metallic ions like antimony and thallium.
- Source : (Qureshi et al., 2019).
Optimization of Synthesis Processes
- Application : The compound was involved in optimizing synthesis processes, particularly in the context of sulpiride intermediates.
- Source : (Xu et al., 2018).
Safety and Hazards
The safety information for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride includes several hazard statements: H302, H314, and H335 . The compound also has several precautionary statements: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .
properties
IUPAC Name |
2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2,3)5-7(12-4)6-13(9,10)11/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEXFQFYBNGMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)


![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)




![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)